methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate
Overview
Description
“Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate” is a chemical compound with the molecular formula C11H8O4 . It is a type of cyclic α,β-unsaturated ketone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered ring with a furan moiety and a carboxylate ester group . The molecule has a planar structure, which is typical for aromatic compounds .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 480.7±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 74.5±3.0 kJ/mol and a flash point of 262.7±22.4 °C .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate is utilized in the synthesis of new heterocyclic compounds. Notably, it is involved in producing azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan derivatives through reactions with morpholino enamines. These synthesized compounds have potential applications in pharmaceuticals and organic materials due to their unique chemical structures (Fujimori et al., 1986).
High-Pressure Cycloaddition Reactions
The compound is also a subject of study in high-pressure cycloaddition reactions. For instance, its reaction with ethoxyethene under high pressure yields various adducts, demonstrating its reactivity and potential in synthetic chemistry. The observed reaction products and mechanisms contribute to the understanding of cycloaddition reactions under different conditions (Mori et al., 1993).
Development of Synthetic Methods
Another significant application is in the development of versatile synthetic methods. Methyl 3-alkylazulene-1-carboxylates, for example, are synthesized using this compound, demonstrating its utility in creating diverse chemical compounds. Such methods can be crucial in synthesizing compounds for various industrial applications (Yasunami et al., 1993).
Reactivity and Transformation Studies
Studies have also focused on the reactivity and transformation of this compound into different derivatives. These investigations provide insights into the chemical properties and potential applications of these derivatives in various fields, including pharmaceuticals and materials science (Higashi et al., 2008).
Formation of Azulene Derivatives
Additionally, this compound plays arole in the formation of azulene derivatives. The conversion of this compound into azulene derivatives through various chemical reactions expands the possibilities for creating new substances with potential applications in electronic and photonic devices due to the unique properties of azulenes (Nozoe et al., 1971).
Synthesis of Stabilized Heteroazulene Analogues
The compound is instrumental in synthesizing stabilized heteroazulene analogues, which have potential applications in organic electronics. The ability to create stable cations from these analogues indicates a promising area for future research and development in organic semiconductor materials (Naya & Nitta, 2000).
Future Directions
Properties
IUPAC Name |
methyl 2-oxocyclohepta[b]furan-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)9-7-5-3-2-4-6-8(7)15-11(9)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWECYFMGBPWBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435298 | |
Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50603-71-9 | |
Record name | Methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate useful in organic synthesis?
A1: Its structure, specifically the fused furan-2-one ring system, makes it highly reactive towards nucleophiles. This enables a variety of chemical transformations, particularly the synthesis of complex heterocyclic systems like azulene derivatives.
Q2: How is this compound used to synthesize azulene derivatives?
A: One prominent reaction pathway involves the reaction of this compound with enamines. [, , , ] This reaction forms the basis for synthesizing diversely substituted azulene derivatives, highlighting the versatility of this compound as a synthetic precursor. For instance, reacting it with morpholine enamines of aldehydes yields methyl 3-alkylazulene-1-carboxylates. [, ] Further treatment of these esters with 100% phosphoric acid efficiently provides 1-alkylazulenes. [, ]
Q3: Can this compound be used to synthesize other heterocyclic compounds beyond azulenes?
A: Yes, its reactivity extends beyond azulene synthesis. Research demonstrates its utility in synthesizing other valuable heterocycles. For example, it reacts with morpholine enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran to yield azuleno[1,2-b]pyrrole, its [1,2-c] isomer, and the furan analogues. [] Similarly, reactions with morpholino enamines of 3-oxotetrahydrothiophene lead to the formation of azuleno[1,2-b]- and azuleno[1,2-c]thiophenes. []
Q4: Are there any specific examples of reactions where this compound exhibits unique reactivity?
A: Indeed, its reaction with 6,6-dimethylfulvene showcases interesting peri-selective cycloaddition reactions. [, ] Depending on the solvent and reaction conditions, the reaction can yield either a [4+2] or [8+2] cycloadduct. Notably, the [4+2] product can be completely converted to the [8+2] product under specific conditions, demonstrating the compound's versatility in accessing diverse cycloadducts. [, ]
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